2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S3/c1-8-9(2)26-15-13(8)14(17)20-16(21-15)25-7-12(22)19-10-3-5-11(6-4-10)27(18,23)24/h3-6H,7H2,1-2H3,(H,19,22)(H2,17,20,21)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWUBIGWRFKPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a novel derivative within the thieno[2,3-d]pyrimidine class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 324.36 g/mol. The structure features a thieno-pyrimidine core linked to a sulfamoylphenyl group and an acetamide moiety, which contributes to its biological activity.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anti-inflammatory effects. For example, compounds synthesized from this scaffold have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
The compound showed comparable potency to celecoxib, a widely used COX-2 inhibitor, indicating its potential as an anti-inflammatory agent.
2. Analgesic Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects through various animal models. Studies indicate that it significantly reduces pain responses in models such as the formalin test and carrageenan-induced paw edema.
3. Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
A notable study involved the synthesis of several thieno[2,3-d]pyrimidine derivatives and their evaluation in vivo for anti-inflammatory and analgesic activities. The results showed that the most active derivatives had ED50 values comparable to established anti-inflammatory drugs like indomethacin.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thieno-pyrimidine Core : Essential for COX inhibition.
- Sulfamoyl Group : Enhances solubility and bioavailability.
- Acetamide Moiety : Contributes to analgesic properties.
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Studies
Several compounds sharing the thieno[2,3-d]pyrimidine backbone and sulfonamide/acetamide substituents have been synthesized and evaluated for antimicrobial activity (Table 1).
Table 1: Antimicrobial Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
- The 4-sulfamoylphenyl group enhances solubility and target binding in microbial enzymes, as seen in compounds with broad-spectrum activity .
- Replacement of the 4-amino group in the target compound with a 4-oxo group (e.g., in ’s analogs) reduces antibacterial potency, suggesting amino substitution may improve hydrogen bonding .
Thieno[2,3-d]pyrimidine Derivatives in Enzyme Inhibition
Compounds with modified thienopyrimidine cores have shown activity against tyrosine kinases and ATP-binding proteins (Table 2).
Table 2: Enzyme-Targeting Analogues
Key Observations :
Sulfamoylphenyl Acetamide Derivatives
Variations in the acetamide side chain significantly impact pharmacological properties (Table 3).
Table 3: Sulfamoylphenyl Acetamide Variants
Key Observations :
- Quinoline and pyrimidine substituents () introduce planar aromatic systems that may improve DNA intercalation or enzyme binding .
- The target compound’s thienopyrimidine core offers metabolic stability over simpler heterocycles like thiazoles or pyrazoles .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions between thiol-containing intermediates and halogenated acetamide derivatives. For example, similar thienopyrimidine derivatives were prepared by refluxing 2-thio-4,6-dimethylpyrimidine with chloroacetamide analogs in ethanol, achieving yields of 60–80% . Key optimization strategies include:
- Solvent selection : Polar solvents like ethanol or DMSO enhance reactivity.
- Temperature control : Reflux conditions (~78°C for ethanol) improve reaction kinetics.
- Purification : Slow evaporation of chloroform-acetone (1:5 v/v) solutions yields high-purity crystals .
Monitor reaction progress via TLC and characterize intermediates using H NMR (e.g., δ 2.19 ppm for methyl groups in ).
Q. How should researchers confirm the molecular structure and purity of this compound?
Methodological Answer: Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., δ 12.50 ppm for NH groups in ).
- Elemental Analysis : Compare found vs. calculated values for C, N, and S (e.g., reports C: 45.29% vs. 45.36% calculated).
- Mass Spectrometry (LC-MS/MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 344.21 in ).
- Melting Point : Sharp melting ranges (e.g., 230°C in ) indicate purity.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in thienopyrimidine derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution. For related compounds:
- Crystal growth : Use slow evaporation of mixed solvents (e.g., chloroform-acetone) to obtain diffraction-quality crystals .
- Refinement : Apply riding models for H atoms with isotropic displacement parameters (U = 1.2–1.5×U of parent atoms) .
- Validation : Cross-check bond lengths/angles with density functional theory (DFT) calculations.
Q. How should discrepancies between experimental and theoretical analytical data be addressed?
Methodological Answer: Discrepancies (e.g., elemental analysis deviations in ) may arise from:
- Synthetic by-products : Use column chromatography or preparative HPLC to isolate impurities.
- Hydration/solvent inclusion : Perform thermogravimetric analysis (TGA) to detect adsorbed solvents.
- Instrumental error : Calibrate equipment with certified reference standards and repeat measurements.
Q. What experimental designs are recommended for assessing biological activity and structure-activity relationships (SAR)?
Methodological Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
- Control groups : Include positive/negative controls (e.g., uses AZD8931 as a reference standard).
- Dose-response studies : Test concentrations spanning 3–4 log units to calculate IC values.
- Molecular docking : Use software like AutoDock Vina to predict binding modes to active sites (e.g., sulfamoyl groups may target carbonic anhydrases).
Q. How can researchers evaluate environmental stability and metabolic pathways of this compound?
Methodological Answer: Adopt methodologies from environmental chemistry studies (e.g., ):
- Stability tests : Expose the compound to UV light, varying pH, and temperatures (25–60°C).
- Metabolic profiling : Use hepatocyte microsomes or LC-MS/MS to identify phase I/II metabolites.
- Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) via OECD guidelines.
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process optimization : Replace ethanol with safer solvents (e.g., PEG-400) for large-scale reflux.
- Quality-by-Design (QbD) : Use factorial experiments to identify critical process parameters (CPPs).
- Batch reproducibility : Implement in-line PAT tools (e.g., FTIR spectroscopy) for real-time monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
